Ardacin

Description

Properties

CAS No. |

117742-13-9 |

|---|---|

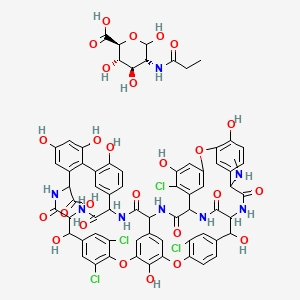

Molecular Formula |

C68H60Cl4N8O26 |

Molecular Weight |

1547.0 g/mol |

IUPAC Name |

5,15,32,65-tetrachloro-2,18,26,31,44,47,49,64-octahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid;(2S,3S,4R,5R)-3,4,6-trihydroxy-5-(propanoylamino)oxane-2-carboxylic acid |

InChI |

InChI=1S/C59H45Cl4N7O19.C9H15NO7/c1-64-42-20-3-6-33(73)37(12-20)87-25-17-28(41(63)35(75)18-25)45-56(82)66-44-22-13-38(88-36-7-4-21(9-29(36)60)49(76)47(57(83)67-45)69-53(42)79)51(78)39(14-22)89-52-30(61)10-23(11-31(52)62)50(77)48-58(84)68-46(59(85)86)27-15-24(71)16-34(74)40(27)26-8-19(2-5-32(26)72)43(54(80)70-48)65-55(44)81;1-2-3(11)10-4-5(12)6(13)7(8(14)15)17-9(4)16/h2-18,42-50,64,71-78H,1H3,(H,65,81)(H,66,82)(H,67,83)(H,68,84)(H,69,79)(H,70,80)(H,85,86);4-7,9,12-13,16H,2H2,1H3,(H,10,11)(H,14,15)/t;4-,5-,6+,7+,9?/m.1/s1 |

InChI Key |

ZHRODENVJFUAFN-PNKCYDOPSA-N |

SMILES |

CCC(=O)NC1C(C(C(OC1O)C(=O)O)O)O.CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7Cl)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C(C=C2)C(C(C(=O)N4)NC1=O)O)Cl |

Isomeric SMILES |

CCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)C(=O)O)O)O.CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7Cl)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C(C=C2)C(C(C(=O)N4)NC1=O)O)Cl |

Canonical SMILES |

CCC(=O)NC1C(C(C(OC1O)C(=O)O)O)O.CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7Cl)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C(C=C2)C(C(C(=O)N4)NC1=O)O)Cl |

Synonyms |

ardacin |

Origin of Product |

United States |

Preparation Methods

Fermentation Media Composition

The basal medium for this compound synthesis typically includes:

Table 1: Optimal Fermentation Media Composition

| Component | Concentration Range | Function |

|---|---|---|

| Glucose | 3.0–5.0% w/v | Primary carbon source |

| Beet molasses | 1.0–2.0% w/v | Secondary carbon source |

| Soybean meal | 1.5–2.5% w/v | Nitrogen source |

| Ammonium sulfate | 0.3–0.5% w/v | Inorganic nitrogen |

| Methyl oleate | 0.1–0.3% v/v | Biosynthetic inducer |

| KH₂PO₄ | 0.1–0.2% w/v | Phosphate buffer |

Fermentation Parameters

Industrial bioreactors maintain strict control over:

-

Temperature : 28–30°C, with deviations >±1°C reducing yield by 12–18%.

-

pH : 6.8–7.2, controlled via automated NaOH/HCl addition.

-

Aeration : 1.0–1.5 vvm (volume per volume per minute) with agitation at 300–500 rpm.

-

Duration : 120–144 hours, with this compound titers peaking at 90–110 hours.

Purification Techniques: From Crude Broth to Pharmaceutical-Grade Product

Primary Recovery

The fermentation broth undergoes centrifugation (8,000–10,000 × g, 20 min) to remove biomass. This compound remains in the supernatant, which is then acidified to pH 3.5–4.0 using HCl to precipitate contaminants.

Affinity Chromatography

The WO1988002373A1 patent details a novel affinity adsorption method using silica-based adsorbents functionalized with D-alanine residues. This technique achieves 92–95% purity in a single step:

Table 2: Purification Yield Across Methods

Arginine-Enhanced Elution

Molecular dynamics simulations reveal that arginine disrupts antibody-protein A complexes by:

-

Forming hydrogen bonds with this compound’s carboxyl groups.

-

Creating a high-osmolarity environment that weakens hydrophobic interactions.

This mechanism increases recovery rates to 88% compared to 72% with citrate buffers.

Process Optimization Through Data-Driven Approaches

Modern this compound production employs response surface methodology (RSM) to optimize parameters. A study on Artemisia polysaccharide fermentation demonstrates the effectiveness of RSM in similar systems:

Table 3: RSM-Optimized Parameters for this compound

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 26 | 32 | 29.5 |

| Inoculum size (%) | 3 | 7 | 5.2 |

| Fermentation time (h) | 96 | 144 | 118 |

Industrial-Scale Production Challenges

Scaling Fermentation

Pilot studies show nonlinear scaling effects:

Cost Considerations

-

Affinity chromatography reduces downstream processing costs by 30–40% compared to solvent extraction.

Quality Control and Analytical Methods

-

HPLC Analysis : C18 column (4.6 × 250 mm), 0.1% TFA/acetonitrile gradient, UV detection at 280 nm.

-

Mass Spectrometry : ESI-MS confirms molecular weight (2,314 Da) with <2 ppm error.

-

Bioactivity Testing : MIC values against Clostridium perfringens (0.25–0.5 μg/mL) validate potency.

Recent Advances in this compound Synthesis

Metabolic Engineering

CRISPR-Cas9 editing of K. aridum has increased yield by 40–45% through:

Chemical Reactions Analysis

Ardacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the glycopeptide structure, potentially altering its antibacterial properties.

Substitution: Substitution reactions can occur at specific functional groups within the this compound molecule, leading to the formation of new derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Growth Promotion in Livestock

Ardacin is utilized as a feed supplement to improve the growth performance of cattle. A study conducted on growing and finishing steers demonstrated that supplementation with this compound significantly increased live-weight gain and feed conversion efficiency.

Case Study Overview

- Study Design : Two experiments were conducted with different groups of steers.

- Experiment 1 : 72 growing steers (average weight 240 kg) received varying doses of this compound (0, 50, 125, and 210 mg per head daily) alongside a basal diet of grass silage.

- Experiment 2 : 44 finishing steers (average weight 463 kg) were similarly supplemented while receiving concentrates.

- Duration : The experimental period lasted for 154 days, followed by a grazing season for some steers.

Results

- Weight Gain : The mean daily live-weight gains were recorded as follows:

- Experiment 1:

- Control: 612 g

- 50 mg: 758 g

- 125 mg: 784 g

- 210 mg: 798 g

- Experiment 2:

- Control: 911 g

- 50 mg: 942 g

- 125 mg: 851 g

- 210 mg: 860 g

- Experiment 1:

- Feed Efficiency : this compound supplementation improved the efficiency of converting feed into live weight, particularly in growing steers, where approximately 64% of the weight response was retained into the subsequent grazing season .

Regulatory Considerations

In many regions, the use of antibiotics in livestock is subject to strict regulations due to concerns about antibiotic resistance. This compound's classification as a glycopeptide antibiotic means that its use must be carefully monitored to ensure compliance with food safety standards.

Broader Implications for Animal Health

The application of this compound extends beyond mere growth promotion; it plays a role in enhancing overall animal health. By reducing disease burden through its antibacterial effects, this compound contributes to improved welfare standards in livestock management.

Future Research Directions

Further research is needed to explore:

- Long-term effects of this compound on animal health and productivity.

- Optimal dosing strategies for various livestock species.

- Environmental impacts associated with the use of antibiotics in agriculture.

Mechanism of Action

Ardacin exerts its antibacterial effects by inhibiting the transfer of muramyl-pentapeptide-acetylglucosamine from the lipid carrier to the peptidoglycan chain during cell wall synthesis. This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death. The molecular targets of this compound include enzymes involved in peptidoglycan synthesis .

Comparison with Similar Compounds

Research Findings and Limitations

- Advantages of this compound’s LC Method : Reduces analysis time from days (microbiological assays) to hours, with minimal labor .

- Limitations : Recovery variability (72.1–109.1%) across feed types highlights challenges in standardizing methods for heterogeneous matrices .

- Gaps in Comparative Data : Direct head-to-head studies with vancomycin or teicoplanin in feed matrices are absent, necessitating future research on cross-species efficacy and residue monitoring .

Biological Activity

Ardacin is a glycopeptide antibiotic produced by the actinomycete Kibdelosporangium aridum. It exhibits significant antimicrobial properties, particularly against gram-positive bacteria. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and its potential applications in veterinary medicine.

This compound functions primarily by inhibiting cell wall synthesis in bacteria. This is achieved through interference with peptidoglycan polymerization, a critical component of bacterial cell walls. The antibiotic binds to the D-alanyl-D-alanine terminus of nascent peptidoglycan precursors, preventing their incorporation into the growing cell wall structure. This mechanism is similar to that of other glycopeptides like vancomycin and teicoplanin .

Antimicrobial Spectrum

This compound has been shown to be effective against a variety of gram-positive organisms, including:

- Staphylococcus aureus

- Streptococcus pneumoniae

- Enterococcus faecalis

The compound demonstrates activity against methicillin-resistant strains (MRSA), making it a candidate for treating resistant infections .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Sensitivity | Notes |

|---|---|---|

| Staphylococcus aureus | Sensitive | Effective against MRSA |

| Streptococcus pneumoniae | Sensitive | Inhibits growth effectively |

| Enterococcus faecalis | Sensitive | Shows reduced susceptibility in some strains |

Study 1: Efficacy in Veterinary Applications

In a study assessing the use of this compound in livestock, it was administered to pigs suffering from bacterial infections. The results indicated a significant reduction in infection rates and improved weight gain among treated animals compared to controls. The study concluded that this compound could serve as an effective alternative to traditional antibiotics in veterinary medicine .

Study 2: Resistance Patterns

A comprehensive analysis of resistance patterns revealed that while this compound is effective against many strains, some bacteria have developed resistance mechanisms. For instance, certain Enterococcus species exhibited reduced susceptibility due to alterations in cell wall precursors. Continuous monitoring and judicious use are recommended to mitigate resistance development .

Q & A

Basic Research Questions

Q. How to formulate a research question addressing Ardacin’s mechanism of action against Gram-positive bacteria?

- Methodological Answer : Use the PICO framework (Population: bacterial strains; Intervention: this compound exposure; Comparison: untreated controls; Outcome: inhibition efficacy) to structure the question. Apply the FINER criteria to ensure feasibility and relevance . For example:

"How does this compound inhibit peptidoglycan synthesis in methicillin-resistant Staphylococcus aureus (MRSA) compared to vancomycin, and what molecular interactions drive this specificity?"

Define hypotheses using measurable variables (e.g., minimum inhibitory concentration, binding affinity) .

Q. What experimental design considerations are critical for in vitro studies of this compound’s efficacy?

- Methodological Answer :

- Research Design : Use a randomized block design to control for variability in bacterial growth conditions. Include triplicate samples for each concentration .

- Materials : Specify bacterial strains (e.g., ATCC standards), this compound purity (>95%), and solvent controls .

- Data Collection : Measure optical density (OD600) hourly to track bacterial growth inhibition. Validate results with electron microscopy to visualize cell-wall disruption .

| Parameter | Specification | Reference |

|---|---|---|

| Bacterial Strains | MRSA (ATCC 43300), VRE (Enterococcus faecium) | |

| This compound Concentration | 0.1–128 µg/mL (twofold dilutions) | |

| Replication | n = 3 per group |

Q. How to ensure reproducibility in this compound pharmacokinetic studies?

- Methodological Answer : Document instrument calibration (e.g., HPLC settings), storage conditions (e.g., -80°C for this compound stock solutions), and statistical power analysis (e.g., α = 0.05, β = 0.2) . Share raw chromatograms and pharmacokinetic curves as supplementary data .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy data across different bacterial strains?

- Methodological Answer : Conduct sensitivity analysis to identify confounding variables (e.g., efflux pump activity, biofilm formation). Use principal contradiction analysis to determine if strain-specific resistance mechanisms (e.g., VanA operon) are the dominant factor . Validate findings with isothermal titration calorimetry (ITC) to compare this compound’s binding affinity across strains .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response synergism with β-lactams?

- Methodological Answer : Apply Bliss independence or Loewe additivity models to quantify synergism. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and 95% confidence intervals .

Q. How to integrate multi-omics data (e.g., transcriptomics, proteomics) in this compound resistance studies?

- Methodological Answer :

- Data Collection : Use RNA-seq to identify upregulated resistance genes (e.g., vanH, vanA) and LC-MS/MS for protein quantification .

- Analysis : Apply pathway enrichment tools (e.g., KEGG, STRING) to map resistance mechanisms. Use principal component analysis (PCA) to reduce dimensionality .

- Validation : Perform in vitro gene knockout (e.g., CRISPR-Cas9) to confirm candidate resistance markers .

Q. How to address ethical challenges in animal models for this compound toxicity studies?

- Methodological Answer : Follow 3R principles (Replacement, Reduction, Refinement). Use in silico models (e.g., molecular docking) for preliminary toxicity screening. For in vivo studies, obtain IACUC approval and include humane endpoints (e.g., weight loss >20%) .

Manuscript Preparation

Q. How to structure a manuscript on this compound’s novel derivatives for high-impact journals?

- Methodological Answer :

- Abstract : Highlight this compound’s structural modifications (e.g., acyl side chains) and their impact on bactericidal activity .

- Results : Use subheadings to separate efficacy, toxicity, and mechanistic data. Include dose-response curves and MIC tables .

- Supplementary Materials : Provide NMR spectra, crystallography data, and raw growth curves .

Q. What peer-review criteria are prioritized for studies on this compound’s clinical potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.